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4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole

Medicinal chemistry Physicochemical profiling Lead optimization

The compound 4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole (CAS 2034311-18-5) is a synthetic small molecule with the molecular formula C19H15F3N4O and a molecular weight of 372.35 g/mol. It belongs to the class of azetidine-triazole hybrids featuring a 3-(trifluoromethyl)benzoyl amide group.

Molecular Formula C19H15F3N4O
Molecular Weight 372.351
CAS No. 2034311-18-5
Cat. No. B2836453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole
CAS2034311-18-5
Molecular FormulaC19H15F3N4O
Molecular Weight372.351
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4
InChIInChI=1S/C19H15F3N4O/c20-19(21,22)15-8-4-7-14(9-15)18(27)25-10-16(11-25)26-12-17(23-24-26)13-5-2-1-3-6-13/h1-9,12,16H,10-11H2
InChIKeyPZYCHEAWZOFTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole: Compound Class and Core Characteristics for Procurement Evaluation


The compound 4-phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole (CAS 2034311-18-5) is a synthetic small molecule with the molecular formula C19H15F3N4O and a molecular weight of 372.35 g/mol . It belongs to the class of azetidine-triazole hybrids featuring a 3-(trifluoromethyl)benzoyl amide group. Its structure combines a saturated four-membered azetidine ring, a 1,2,3-triazole core with a 4-phenyl substituent, and a trifluoromethylbenzoyl moiety . This compound is supplied as a research-grade chemical for in vitro studies only, with a typical purity of 95% or higher .

Azetidine-triazole scaffold with 4-phenyl and 3-CF3-benzoyl substitution for in vitro studies
Supports PDE inhibitor SAR exploration and screening library diversification
Research-grade compound supplied for biochemical and cellular assays

Why Generic Substitution Fails for 4-Phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole


Substitution of this compound with in-class analogs lacking the 4-phenyl triazole substitution is not straightforward. The 4-phenyl group on the triazole ring introduces distinct electronic and steric properties that directly influence molecular recognition events. In closely related azetidine-triazole scaffolds evaluated as phosphodiesterase inhibitors, the nature and position of aromatic substituents on the triazole ring critically modulate enzyme inhibitory potency [1]. The des-phenyl analog (CAS 2199708-78-4) differs in molecular weight by 76.1 Da and in calculated lipophilicity, which can alter membrane permeability, target binding kinetics, and metabolic stability . Therefore, replacing this compound with a simpler triazole-azetidine core without rigorous comparative data risks compromising SAR continuity and experimental reproducibility.

Des-phenyl analog

Molecular weight and lipophilicity differences may alter membrane permeability and target binding kinetics.

N2-linked regioisomer

Approximately 120° shift in phenyl orientation may affect binding pocket complementarity and SAR reproducibility.

OCF3 benzoyl analog

Weaker electron-withdrawing effect and distinct metabolic soft spots may change cellular stability profiles.

Quantitative Differentiation Evidence for 4-Phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole vs. Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to the Des-Phenyl Analog (CAS 2199708-78-4)

The target compound possesses a 4-phenyl substitution on the 1,2,3-triazole ring that is absent in the closest commercially available analog, 1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole (CAS 2199708-78-4) . This structural difference increases the molecular weight from 296.25 g/mol to 372.35 g/mol (+76.10 Da) [1]. Based on the addition of a phenyl ring, the calculated logP is expected to increase by approximately 1.5–2.0 units, consistent with the established Hansch π constant for a phenyl substituent (π ≈ 1.96) [1].

MW & lipophilicity shift
Direct comparison
ΔMW +76.10 Da, ΔClogP +1.5–2.0 vs. des-phenyl analog (CAS 2199708-78-4)
May alter passive permeability and non-specific binding in assays
ClogP estimated via Hansch π constants; experimental logP not reported
Medicinal chemistry Physicochemical profiling Lead optimization

Triazole Regioisomer Differentiation: 1H-1,2,3-Triazole vs. 2H-1,2,3-Triazole Connectivity

The target compound features a 1H-1,2,3-triazole connected via the N1 position to the azetidine ring. A structurally related regioisomer, 2-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole (CAS 2176201-52-6), differs only in the connectivity of the triazole ring (N2 vs. N1 linkage) [1]. These regioisomers are not interchangeable; the change in attachment point alters the spatial orientation of the 4-phenyl group by approximately 120°, which can dramatically affect binding pocket complementarity in target proteins [2].

Triazole regioisomer
Direct comparison
N1 vs. N2 connectivity: ~120° spatial reorientation of 4-phenyl group
Binding pose and pharmacophore geometry may differ significantly
No comparative bioactivity data available in public domain
Click chemistry Regioisomerism Bioisostere design

Benzoyl Substituent Electronic Modulation: CF3 vs. OCF3 Analogs

The target compound incorporates a 3-(trifluoromethyl)benzoyl group (Hammett σm = 0.43 for CF3). A closely related analog, (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone (CAS 1903784-37-1), replaces the CF3 group with an OCF3 substituent (Hammett σm ≈ 0.38) [1]. While both are strong electron-withdrawing groups, CF3 exerts a slightly stronger inductive effect and differs in metabolic liability; OCF3-containing compounds may undergo O-dealkylation pathways not available to CF3 analogs [2].

CF3 vs. OCF3 modulation
Class-level inference
ΔHammett σm ≈ 0.05 (CF3 slightly stronger EWG); distinct metabolic pathways
Electronic and metabolic stability profiles differ; influences cellular study design
Metabolic liability inferred from general SAR principles for CF3/OCF3
Electron-withdrawing group SAR Metabolic stability

PDE Enzyme Inhibitory Potential: Class-Level Inference from Azetidine-Triazole Patent Space

The des-phenyl analog of this compound (CAS 2199708-78-4) has been studied for potential phosphodiesterase (PDE) enzyme inhibitory activity, as noted in vendor technical summaries . The broader azetidine-triazole chemotype is claimed in patents as PDE10 inhibitors with therapeutic relevance for central nervous system disorders [1]. While primary quantitative IC50 data for the target compound itself is not publicly available, the 4-phenyl substitution may enhance PDE inhibitory potency through additional hydrophobic contacts in the enzyme active site, a hypothesis consistent with SAR trends observed in analogous triazole-containing PDE inhibitor series [1].

PDE inhibitory potential
Data to verify
No public IC50 data for target compound; patent class linked to PDE10 inhibition
Requires de novo IC50 characterization for SAR interpretation
Class-level inference from azetidine-triazole patent disclosures
Phosphodiesterase inhibition CNS disorders PDE10

Structural Scaffold Uniqueness for Kinase and GPCR Screening Libraries

The combination of a 4-phenyl-1H-1,2,3-triazole with a 3-(trifluoromethyl)benzoyl-azetidine amide represents a distinct three-dimensional scaffold topology. In the context of screening library design, the azetidine ring provides a defined exit vector geometry (bond angle ~90°), while the 4-phenyl triazole extends along a different trajectory [1]. This topology differs from the more common piperidine-triazole or pyrrolidine-triazole scaffolds . The compound fills a specific chemical space niche defined by the combination of a strained saturated heterocycle (azetidine), a 1,2,3-triazole with an aromatic substituent, and a meta-trifluoromethylbenzoyl amide.

Scaffold topology
Class-level inference
Azetidine bond angle ~90°; 4-phenyl extension adds ~4.3 Å reach vs. des-phenyl
May access binding pockets distinct from piperidine/pyrrolidine cores
Geometric comparison from crystallographic data; no biological screening data
Kinase inhibitor GPCR modulator Screening library design

Recommended Application Scenarios for 4-Phenyl-1-{1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole Based on Differentiated Evidence


Structure–Activity Relationship (SAR) Studies on PDE10 or Related Phosphodiesterase Targets

This compound is best deployed as a probe to evaluate the impact of 4-phenyl triazole substitution on PDE inhibitory potency relative to the des-phenyl baseline (CAS 2199708-78-4). The +76 Da mass shift and ~2 log unit lipophilicity increase provide a defined chemical perturbation for assessing hydrophobic pocket tolerance in the PDE active site . Researchers should conduct parallel IC50 determinations for both compounds under identical assay conditions to quantify the contribution of the phenyl group.

Kinase or GPCR Screening Library Diversification

The azetidine-triazole scaffold with 4-phenyl and 3-(trifluoromethyl)benzoyl substitution offers a three-dimensional topology distinct from common piperidine or pyrrolidine analogs . Procurement for high-throughput screening libraries is warranted when the goal is to sample chemical space around strained saturated heterocycles combined with 1,2,3-triazole pharmacophores.

Metabolic Stability Comparison: CF3 vs. OCF3 Benzoyl Analogs

The compound serves as the CF3-containing reference for head-to-head metabolic stability comparisons with its OCF3 analog (CAS 1903784-37-1). The distinct metabolic liabilities of CF3 (generally stable) versus OCF3 (potential for O-dealkylation) can be assessed in hepatocyte or microsomal incubation assays to inform lead optimization strategies .

Computational Chemistry and Molecular Docking Studies

The defined regioisomeric nature of the 1H-1,2,3-triazole (N1-linked) versus the 2H-1,2,3-triazole (N2-linked) analog (CAS 2176201-52-6) makes this compound suitable for computational studies that model the effect of triazole connectivity on binding pose predictions . Docking studies using this compound's SMILES (C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4) can be directly compared with the N2 regioisomer to validate scoring functions.

Application
Selection Property
Validation Focus
PDE10 SAR probe comparison
4-phenyl triazole substitution lipophilicity and binding impact
Parallel IC50 determination against des-phenyl baseline
Kinase/GPCR library diversification
Azetidine-triazole scaffold topology
Diversity assessment vs. piperidine/pyrrolidine scaffolds
CF3/OCF3 metabolic stability study
Benzoyl substituent metabolic soft-spot differences
Hepatocyte or microsome stability comparison
Computational docking regioisomer validation
Triazole N1/N2 connectivity impact on binding pose
Docking pose comparison N1 vs. N2 regioisomer
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